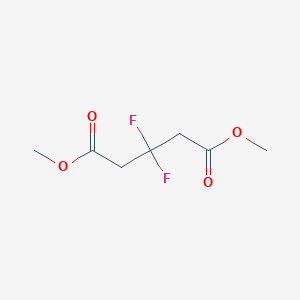
Dimethyl 3,3-difluoropentanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 3,3-difluoropentanedioate is an organic compound with the molecular formula C7H10F2O4 It is a diester derivative of pentanedioic acid, where two fluorine atoms are attached to the third carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 3,3-difluoropentanedioate can be synthesized through several methods. One common approach involves the fluorination of dimethyl pentanedioate using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4). The reaction typically occurs under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 3,3-difluoropentanedioate undergoes several types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids in the presence of acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions facilitate hydrolysis.
Major Products Formed
Substitution: Products depend on the nucleophile used, resulting in compounds with different functional groups replacing the fluorine atoms.
Reduction: The major products are the corresponding alcohols.
Hydrolysis: The major products are the corresponding carboxylic acids.
Scientific Research Applications
Dimethyl 3,3-difluoropentanedioate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which dimethyl 3,3-difluoropentanedioate exerts its effects depends on the specific application. In chemical reactions, the fluorine atoms influence the reactivity and stability of the compound. In biological systems, the compound may interact with enzymes or receptors, affecting biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Diethyl 3,3-difluoropentanedioate: Similar structure but with ethyl ester groups instead of methyl.
Dimethyl 3,3-dichloropentanedioate: Similar structure but with chlorine atoms instead of fluorine.
Dimethyl 3,3-dibromopentanedioate: Similar structure but with bromine atoms instead of fluorine.
Uniqueness
Dimethyl 3,3-difluoropentanedioate is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity compared to its chlorinated or brominated analogs. The fluorine atoms also influence the compound’s interactions in biological systems, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H10F2O4 |
|---|---|
Molecular Weight |
196.15 g/mol |
IUPAC Name |
dimethyl 3,3-difluoropentanedioate |
InChI |
InChI=1S/C7H10F2O4/c1-12-5(10)3-7(8,9)4-6(11)13-2/h3-4H2,1-2H3 |
InChI Key |
VGBKUVTZVNIFHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















